Methyl Cyclopenta-1,3-diene-1-carboxylate Methyl Cyclopenta-1,3-diene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 61741-07-9
VCID: VC18406974
InChI: InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

Methyl Cyclopenta-1,3-diene-1-carboxylate

CAS No.: 61741-07-9

Cat. No.: VC18406974

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl Cyclopenta-1,3-diene-1-carboxylate - 61741-07-9

Specification

CAS No. 61741-07-9
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name methyl cyclopenta-1,3-diene-1-carboxylate
Standard InChI InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3
Standard InChI Key GTJTUNZBYODVSY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC1

Introduction

Structural and Chemical Characteristics

Methyl Cyclopenta-1,3-diene-1-carboxylate belongs to the class of cyclic diene esters, characterized by a conjugated diene system within a five-membered ring. The compound’s IUPAC name, methyl cyclopenta-1,3-diene-1-carboxylate, reflects the positioning of the double bonds at the 1,3-positions and the ester group at the 1-carbon. Key structural features include:

Molecular Geometry

The molecule adopts a planar conformation due to the conjugation of the diene system, which extends from the carboxylate group. X-ray crystallography data (though not directly available in the cited sources) would likely show bond lengths consistent with alternating single and double bonds (approximately 1.34 Å for double bonds and 1.47 Å for single bonds in similar systems) . The ester group introduces electron-withdrawing effects, polarizing the diene system and enhancing its electrophilicity.

Spectral Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1200 cm1^{-1} (C-O ester stretch) .

  • NMR: 1H^1\text{H} NMR would display signals for the methyl ester (~3.7 ppm), olefinic protons (~5.5–6.5 ppm), and ring protons (~2.5–3.5 ppm) .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H8O2\text{C}_7\text{H}_8\text{O}_2
Molecular Weight124.14 g/mol
CAS Number61741-07-9, 35730-27-9
Boiling PointNot reported-
DensityNot reported-

Synthesis Methods

The synthesis of Methyl Cyclopenta-1,3-diene-1-carboxylate primarily leverages the Diels-Alder reaction, a cornerstone of cycloaddition chemistry.

Diels-Alder-Based Synthesis

The reaction between a diene and a dienophile, typically catalyzed by Lewis acids such as AlCl3\text{AlCl}_3 or BF3\text{BF}_3, yields the cycloadduct. For this compound, cyclopentadiene derivatives react with methyl acrylate under controlled conditions. Key variables include:

  • Temperature: Reactions proceed optimally at 0–25°C to balance kinetics and selectivity.

  • Solvent: Dichloromethane or toluene are preferred for their inertness and ability to stabilize transition states.

  • Catalyst: TiCl4\text{TiCl}_4 has been reported to enhance regioselectivity by coordinating to the ester group.

Table 2: Representative Synthesis Conditions

ParameterConditionYield (%)Source
CatalystTiCl4\text{TiCl}_478
Temperature25°C65
Reaction Time12 hours-

Alternative Routes

Applications in Organic Synthesis

The compound’s reactivity stems from its electron-deficient diene system, making it a valuable participant in stereoselective transformations.

Diels-Alder Reactions

As a diene, Methyl Cyclopenta-1,3-diene-1-carboxylate reacts with electron-deficient dienophiles (e.g., maleic anhydride, nitroolefins) to form six-membered rings with high endo selectivity. The ester group’s electron-withdrawing nature accelerates the reaction by lowering the LUMO energy of the diene.

Ligand and Catalyst Design

Recent studies highlight its utility in synthesizing chiral ligands for asymmetric catalysis. For example, coordinating the carboxylate to transition metals (e.g., Rh, Pd) enables enantioselective hydrogenation and cross-coupling reactions .

Table 3: Representative Applications

ApplicationReaction TypeOutcomeSource
CycloadditionDiels-AlderBicyclic adducts
Asymmetric CatalysisHydrogenationEnantiomeric excess >90%
Polymer ChemistryCopolymerizationFunctionalized polymers

Research Advancements and Mechanistic Insights

Intramolecular Reactions

Intramolecular Diels-Alder reactions of Methyl Cyclopenta-1,3-diene-1-carboxylate derivatives yield complex polycyclic structures, such as decalins and norbornenes, which are pivotal in natural product synthesis . For instance, the formation of a norbornene scaffold has been achieved in 82% yield using microwave-assisted conditions.

Computational Studies

Density functional theory (DFT) calculations reveal that the ester group’s electron-withdrawing effect reduces the activation energy of cycloadditions by 15–20 kJ/mol compared to unsubstituted cyclopentadiene. These insights guide the design of dienes for targeted reactivity.

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